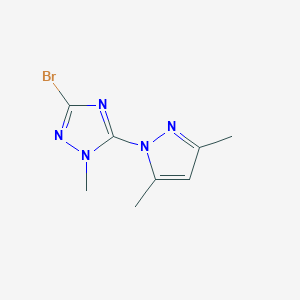

3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-bromo-5-(3,5-dimethylpyrazol-1-yl)-1-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN5/c1-5-4-6(2)14(11-5)8-10-7(9)12-13(8)3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNNUSAEUWJULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NN2C)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by further functionalization to introduce the triazole moiety. The bromine atom is usually introduced via halogenation reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and temperature control. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The presence of both pyrazole and triazole rings allows for further cyclization reactions to form more complex heterocyclic systems

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydrazine derivatives for pyrazole formation, and various oxidizing or reducing agents for modifying the compound’s oxidation state. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation or reduction can lead to changes in the compound’s oxidation state and overall structure .

Scientific Research Applications

3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic effects.

Biological Studies: The compound can be used to study enzyme interactions and biological pathways.

Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities

Mechanism of Action

The mechanism of action of 3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole and triazole rings allows the compound to form stable complexes with these targets, potentially inhibiting or modulating their activity. The bromine atom and methyl groups can further influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs in Coordination Chemistry

Compound : 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine (dmpbipy)

- Structure : Combines pyrazole and bipyridine groups, forming a tridentate ligand.

- Comparison: Both compounds feature pyrazole and aromatic nitrogen heterocycles. The bromine substituent could enhance electrophilicity, unlike dmpbipy’s methyl groups, which prioritize steric effects .

Energetic Materials

Compound : 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT)

- Structure : Nitro-rich triazole-pyrazole hybrid.

- Key Properties :

- Key Properties :

- Comparison : The target compound lacks nitro groups, which are critical for high energy density in explosives. Bromine’s lower electronegativity and larger atomic radius may reduce thermal stability compared to nitro-substituted analogs. However, bromine could serve as a synthetic handle for further functionalization .

Pharmaceutical Derivatives

Compound : TAK-063 (PDE10A inhibitor)

- Structure: Pyridazinone core with pyrazole and fluorophenyl groups.

- Key Properties : IC₅₀ = 0.30 nM , >15,000-fold selectivity over other PDEs, high brain penetration .

Compound : GDC-0032 (PI3K inhibitor) - Structure : Benzoxepin-triazole hybrid.

- Key Properties: Low intrinsic clearance, robust antitumor activity in xenograft models .

- The bromine atom could modulate lipophilicity or serve as a halogen bond donor, akin to fluorine in TAK-063 .

Brominated Triazole Derivatives

Compound : 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Structure : Bromophenyl-substituted triazole-thione.

- Key Properties : IR (C-Br stretch at 533 cm⁻¹ ), molecular weight 464 g/mol .

Compound : 3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole - Applications : Intermediate for TYK2 inhibitors .

- Comparison : Bromine in the target compound may similarly enhance reactivity for cross-coupling reactions. However, its lack of a thione or methoxy group limits direct analogy to these derivatives .

Comparative Data Table

Biological Activity

Overview

3-Bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound known for its diverse biological activities. This compound features both pyrazole and triazole rings, which are significant in medicinal chemistry and organic synthesis. Its unique structure allows for various interactions with biological targets, making it a subject of interest in drug development and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclization of hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by further functionalization to introduce the triazole moiety. The bromine atom is introduced via halogenation reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of both pyrazole and triazole rings allows the compound to form stable complexes with these targets, potentially inhibiting or modulating their activity. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity.

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, studies involving structurally related compounds indicated that subtle variations in their chemical structure can enhance their antitumor efficacy by inhibiting tubulin polymerization .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. In a study examining various derivatives of triazoles and pyrazoles, it was found that modifications in the phenyl moiety could tune biological properties toward antiviral effects .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been highlighted in several studies. The interaction with enzymes involved in metabolic pathways suggests potential applications in treating metabolic disorders or cancers where these pathways are dysregulated .

Case Studies

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds:

| Compound | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Contains both pyrazole and triazole rings | Bromine atom enhances reactivity | Antitumor and antiviral activities |

| 3,5-Dimethyl-1H-pyrazole | Lacks triazole ring | Simpler structure | Limited biological activity |

| 1-Methyl-1H-1,2,4-triazole | Lacks pyrazole ring | Less versatile | Minimal biological applications |

Q & A

Q. What are the recommended synthetic routes for 3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, triazole-pyrazole hybrids are often prepared using copper-catalyzed "click" chemistry or palladium-mediated cross-coupling to attach substituents. Optimization involves adjusting solvent polarity (e.g., THF/water mixtures), temperature (50–80°C), and catalysts (e.g., CuSO₄ with sodium ascorbate) to improve yields. Monitoring reaction progress via TLC or HPLC is critical .

Q. How can the purity and structural integrity of this compound be confirmed using spectroscopic and chromatographic methods?

- Methodological Answer : Use a combination of techniques:

- 1H/13C NMR to verify substituent positions and integration ratios.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- FT-IR to identify functional groups (e.g., triazole C=N stretches at ~1500 cm⁻¹).

- HPLC with UV detection (λ ~254 nm) to assess purity (>95%).

Cross-referencing with databases like NIST ensures accuracy .

Q. What are the key crystallographic techniques for determining its crystal structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (SHELXT for space-group determination, SHELXL for refinement) to analyze diffraction data. Key parameters include:

- Resolution : Aim for <1.0 Å to resolve bromine and methyl substituents.

- Twinned data : Apply SHELXL’s TWIN/BASF commands for refinement.

Validate with CCDC deposition and check for hydrogen bonding/π-stacking interactions .

Advanced Research Questions

Q. How can coordination complexes with this ligand be synthesized and characterized for antitumor applications?

- Methodological Answer : React the triazole ligand with transition metal salts (e.g., Ni(ClO₄)₂, Co(NO₃)₂) in polar aprotic solvents (DMSO, acetonitrile). Characterize complexes using:

- SC-XRD to confirm octahedral or tetrahedral geometries.

- UV-vis spectroscopy to study d-d transitions (e.g., λmax shifts for Co²⁺ complexes).

- Cyclic voltammetry to assess redox activity.

Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., MDA-MB-468 for TNBC) .

Q. What methodologies are used to study substituent effects on biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing bromine with chlorine or altering pyrazole methyl groups).

- Disc diffusion assays (Mueller Hinton agar) to screen antimicrobial activity.

- Computational docking (AutoDock Vina) to predict binding affinities for targets like TYK2 kinase. Compare IC₅₀ values and logP for solubility trends .

Q. How can DFT and molecular docking predict its reactivity and interactions?

- Methodological Answer :

- DFT calculations (Gaussian 16, B3LYP/6-311++G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps).

- Molecular docking (PDB ID: 7RZR for TYK2) identifies key interactions (e.g., hydrogen bonds with Glu96, hydrophobic contacts).

- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compile datasets from multiple studies (e.g., IC₅₀ values for TNBC) and apply statistical models (ANOVA, Tukey’s test) to identify outliers.

- Replicate experiments under standardized conditions (e.g., fixed cell passage number, serum concentration).

- Control for substituent effects : Compare analogs with identical core structures but varying halides/alkyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.